molecular formula C15H18N4O2 B2606295 1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 2034482-32-9

1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2606295
CAS No.: 2034482-32-9
M. Wt: 286.335
InChI Key: VWNWEICLSWMVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic organic compound designed for research and development purposes. Its molecular architecture incorporates both pyrrolidine and pyrrole heterocyclic rings, structural motifs that are frequently explored in medicinal chemistry for their potential to interact with biological systems . The compound's distinct structure, featuring a pyridazine ether linkage, presents it as a chemical probe for investigating structure-activity relationships (SAR). Researchers can utilize this compound in the exploration of new chemical spaces, particularly in the development of novel pharmacophores or as a building block in the synthesis of more complex molecules. Its primary research value lies in its potential application in early-stage drug discovery, high-throughput screening campaigns, and fundamental biochemical studies to identify new bioactive ligands. This product is strictly for research use in a controlled laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-12-4-5-14(17-16-12)21-13-6-9-19(10-13)15(20)11-18-7-2-3-8-18/h2-5,7-8,13H,6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNWEICLSWMVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridazine ring: Starting from a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.

    Attachment of the pyrrolidine ring: The pyrrolidine ring can be introduced via nucleophilic substitution or addition reactions.

    Formation of the pyrrole ring: The pyrrole ring can be synthesized through condensation reactions involving suitable precursors.

    Final coupling: The final step involves coupling the different rings together under specific reaction conditions, such as using a coupling reagent and a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Pharmacological Studies

The compound's structure indicates potential pharmacological activities. It may interact with various biological targets, including:

  • Enzymes : The compound could inhibit or modulate enzyme activities, which is crucial in drug development.
  • Receptors : It may alter receptor signaling pathways, potentially leading to therapeutic effects in conditions such as cancer or neurological disorders.

Preliminary studies suggest that derivatives of similar compounds exhibit antimicrobial properties, indicating that this compound might also possess antibacterial and antifungal activities .

Chemical Synthesis and Development

The synthesis of this compound involves several steps, including:

  • Formation of the Pyridazine Group : Methylation of pyridazine using methylating agents.
  • Pyrrolidine Ring Attachment : Nucleophilic substitution reactions to attach the pyrrolidine group.
  • Final Carbonyl Linkage : Using carbonylating agents to form the methanone structure.

These synthetic routes are critical for developing analogs with enhanced efficacy or reduced toxicity .

Antimicrobial Properties

Research indicates that similar compounds have shown significant antibacterial and antifungal activities. The presence of the pyrazole and pyridazine rings may contribute to these properties, making it a candidate for further exploration in antimicrobial drug development .

Potential Therapeutic Uses

Given its structural complexity, the compound may have applications in treating various diseases:

  • Cancer Therapy : Compounds with similar structures have been studied for their ability to inhibit tumor growth.
  • Neurological Disorders : Potential modulation of neurotransmitter systems could make this compound relevant in treating conditions like depression or anxiety .

Mechanism of Action

The mechanism of action of 1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, molecular formulas, and molecular weights of analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Features
Target Compound C₁₆H₁₈N₄O₂ 298.34 g/mol Pyrrolidine linked to 6-methylpyridazine (ether), 1H-pyrrole-ethanone
1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone C₁₆H₁₉N₅O₂ 313.35 g/mol Ethanone, pyrazole, 1,3,4-oxadiazole, aryl substituent
1-(6-Methylpyridin-2-yl)ethanone C₈H₉NO 135.16 g/mol Pyridine ring with methyl and ethanone groups
1-(3-((6-Chloropyridin-3-yl)methyl)pyrrolidin-1-yl)ethanone C₁₂H₁₅ClN₂O 238.71 g/mol Pyrrolidine linked to 6-chloropyridine (methyl bridge), ethanone
1-(6-Methoxypyrazolo[1,5-b]pyridazin-3-yl)ethanone C₉H₉N₃O₂ 191.19 g/mol Pyrazolopyridazine ring, methoxy substituent, ethanone

Key Differences and Implications

Heterocyclic Core Variations: The target compound uses a pyridazine ring, while others employ pyridine (e.g., ), pyrazole (e.g., ), or pyrazolopyridazine (e.g., ). Pyridazine's electron-deficient nature may enhance binding to electron-rich biological targets compared to pyridine or pyrazole.

Substituent Effects: The 6-methyl group on the pyridazine (target) versus 6-chloro () or 6-methoxy () alters electronic properties. Methyl groups are electron-donating, which may increase solubility, whereas chloro or methoxy groups could modulate reactivity or metabolic stability. The 1H-pyrrole-ethanone moiety in the target compound is absent in others, possibly contributing to unique hydrogen-bonding interactions in biological systems.

Physicochemical Properties: The target compound has a higher molecular weight (298.34 g/mol) than simpler analogs like (135.16 g/mol), which may impact bioavailability. IR data for (e.g., 1710 cm⁻¹ for the ketone group) aligns with the target compound’s ethanone functionality, suggesting similar vibrational modes for this moiety .

Synthetic Accessibility :

  • Compounds like and utilize straightforward synthetic routes (e.g., nucleophilic substitution for ether/pyrrolidine linkages), while the target compound’s pyridazine-pyrrolidine ether bond may require specialized conditions for regioselective synthesis.

Biological Activity

1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a complex organic compound with potential biological activity due to its unique structural features. The presence of multiple nitrogen-containing heterocycles, such as pyrrolidine and pyridazine rings, suggests a promising pharmacological profile. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with structurally similar compounds.

Structural Characteristics

The compound consists of several key structural elements:

  • Pyrrolidine Ring : Known for its role in various biological activities.
  • Pyridazine Moiety : Often associated with enhanced interaction with biological targets.
  • Ethanone Group : Contributes to the overall reactivity and binding affinity of the compound.

Biological Activity Overview

The biological activity of this compound is primarily influenced by its structural features. Compounds with similar configurations have shown a variety of pharmacological effects, including:

  • Anticancer Activity : Analogous compounds have demonstrated significant inhibitory effects on cancer cell proliferation.
  • Antimicrobial Properties : The nitrogen heterocycles may enhance the compound's ability to interact with microbial targets.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : By binding to specific enzymes, the compound can modulate their activity, leading to altered metabolic pathways.
  • Receptor Interaction : The structural features allow it to bind effectively to various receptors, potentially influencing signaling pathways.

Case Studies and Research Findings

Recent studies have highlighted the following findings regarding the biological activity of related compounds:

CompoundActivityIC50 ValueMechanism
Compound 21CSF-1R Inhibitor2.1 nMSuppresses macrophage migration
Metronidazole DerivativesAntibacterial4.9–17 µMDNA synthesis inhibition
Pyrrole DerivativesAnticancerVariesEnzyme inhibition

These findings suggest that compounds with similar structures may exhibit potent biological activities, warranting further investigation into this compound.

Potential Applications

Given its structural complexity and potential bioactivity, this compound may be explored for various applications in medicinal chemistry:

  • Drug Development : Targeting specific diseases such as cancer or infections.
  • Therapeutic Agents : As a lead compound for synthesizing derivatives with enhanced efficacy.

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, and what purification methods are recommended?

  • Methodological Answer : The synthesis involves multi-step reactions, often starting with functionalization of the pyrrolidine and pyridazine moieties. A common approach includes:

Coupling Reactions : Reacting a 6-methylpyridazine derivative with a pyrrolidin-3-ol intermediate under Mitsunobu conditions (e.g., using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage .

Ethanone Functionalization : Introducing the 1H-pyrrole group via nucleophilic substitution or condensation, as seen in analogous pyrazole-ethanone syntheses .

Purification : Post-reaction, the crude product is typically washed with NaOH (5% solution) to remove acidic impurities, dried over anhydrous Na₂SO₄, and recrystallized from methanol or ethanol for high purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the pyrrolidine, pyridazine, and pyrrole substituents. Aromatic protons in the pyridazine ring (δ 7.5–8.5 ppm) and pyrrole protons (δ 6.0–6.5 ppm) are diagnostic .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with mass spectrometry ensures purity and verifies molecular weight (e.g., [M+H]+ ion) .
  • FTIR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functional groups .

Q. How should researchers handle stability and solubility challenges during experimental work?

  • Methodological Answer :
  • Stability : Store the compound in anhydrous conditions (desiccator, argon atmosphere) at 2–8°C to prevent hydrolysis of the ether or pyrrole groups .
  • Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution. For aqueous systems, employ co-solvents like ethanol (≤10% v/v) to avoid precipitation .

Advanced Research Questions

Q. What strategies can optimize the compound’s biological activity through structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Analog Synthesis : Replace the 6-methylpyridazine group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate binding affinity .
  • Pyrrolidine Modifications : Test N-alkylation (e.g., methyl, benzyl) or ring expansion (e.g., piperidine) to alter steric and electronic properties .
  • Bioassay Design : Use enzyme inhibition assays (e.g., kinase targets) with IC₅₀ determination via fluorescence polarization or radiometric methods .

Q. How can computational methods predict binding modes and metabolic pathways for this compound?

  • Methodological Answer :
  • Docking Studies : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases) to identify key interactions (e.g., hydrogen bonds with pyridazine) .
  • DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces and reactive sites .
  • ADME Prediction : Tools like SwissADME estimate logP (lipophilicity) and cytochrome P450 metabolism, guiding toxicity assessments .

Q. What analytical challenges arise in detecting trace impurities or degradation products?

  • Methodological Answer :
  • HPLC-UV/HRMS : Use high-resolution mass spectrometry to identify impurities (e.g., dealkylated or oxidized byproducts) with a detection limit of ≤0.1% .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to profile degradation pathways .

Q. How can environmental impact assessments be integrated into research workflows?

  • Methodological Answer :
  • Biodegradation Assays : Use OECD 301B guidelines to assess aerobic degradation in activated sludge, monitoring pyridazine ring cleavage via LC-MS .
  • Ecotoxicology : Perform Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition studies to evaluate aquatic risks .

Data Contradictions and Resolution

  • Synthetic Yield Variability : reports 25–30 hr reflux for similar compounds, while uses milder conditions. Resolution: Optimize reaction time and temperature via Design of Experiments (DoE) to balance yield and purity .
  • Biological Activity Discrepancies : Pyridazine derivatives in show higher activity than pyridine analogs (). Resolution: Validate assays with orthogonal methods (e.g., SPR vs. enzymatic activity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.